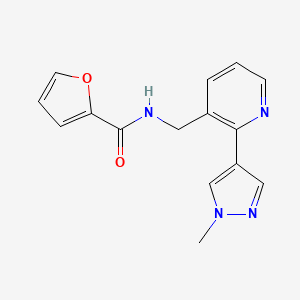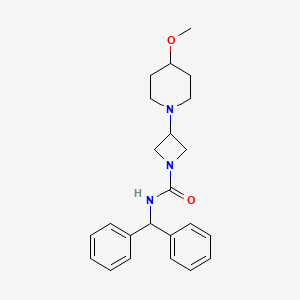![molecular formula C13H13BrN2O2 B2453849 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile CAS No. 1436258-57-9](/img/structure/B2453849.png)
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile, also known as BAMBAM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a morpholine-based compound that has been synthesized and tested for its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis of Derivatives : A study by Elkholy and Morsy (2006) outlined the synthesis of tetrahydropyrimido quinoline derivatives, highlighting methodologies that could be relevant for synthesizing compounds like "4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile" for further application in medicinal chemistry or material science Elkholy & Morsy, 2006.
Photophysical Characterization : Chin et al. (2010) detailed the X-ray structure analysis and photophysical characterization of a morpholine derivative, providing a framework for understanding the structural and electronic properties of similar compounds, which could be instrumental in their application in optoelectronic devices Chin et al., 2010.
Chemical Reactivity and Applications
Reactivity with Secondary Dialkylamines : Research by Kalogirou and Koutentis (2014) on the reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine highlights the potential for synthesizing amino-substituted derivatives, which could be explored for their pharmacological activities or as intermediates in organic synthesis Kalogirou & Koutentis, 2014.
Antimicrobial Activity : A study on the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines, which involved the substitution of the chlorine atom in these compounds with morpholine, reveals the potential antimicrobial applications of similar morpholine derivatives Rahimizadeh et al., 2011.
Advanced Material Applications
- Nonlinear Optics and Charge Transport : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, indicating that similar studies on morpholine derivatives could lead to the development of new materials with potential applications in electronics and photonics Irfan et al., 2020.
Safety and Hazards
For “4-(3-Bromophenyl)morpholine, HCl”, it is stated to be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIRGCJVUTMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide](/img/structure/B2453772.png)
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)
![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)
![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2453784.png)



![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)